molecular formula C7H12ClNO3 B1379715 1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride CAS No. 1609400-64-7

1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B1379715
CAS No.: 1609400-64-7
M. Wt: 193.63 g/mol
InChI Key: OFWOZGHKZXOIDK-UHFFFAOYSA-N
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Description

1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the molecular formula C7H12ClNO3. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through one common atom. This compound is often used in pharmaceutical research and has various applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of specific starting materials under controlled conditions. One common method involves the condensation of 2-furan-2-yl-methylamine with 2-hydroxy-3-methoxy-benzaldehyde, followed by reduction with sodium borohydride (NaBH4) to form the desired spirocyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine groups (NH2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Aqueous sodium hydroxide (NaOH) or ammonia (NH3) solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride: Similar spirocyclic structure but with different functional groups.

    1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride: Another spirocyclic compound with a different oxygen and nitrogen arrangement.

Uniqueness

1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1,3-dioxa-8-azaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c9-6-10-5-7(11-6)1-3-8-4-2-7;/h8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWOZGHKZXOIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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